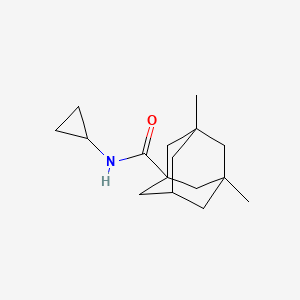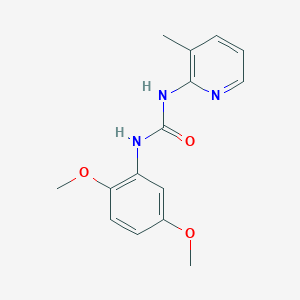
N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as DMPU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used as a solvent in organic chemistry and has been shown to have various applications in biological and medicinal research.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea has been extensively used in scientific research due to its unique properties. It is an excellent solvent for a wide range of organic compounds, including highly reactive and sensitive compounds. N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea has been used as a solvent in various chemical reactions, including nucleophilic substitution, organometallic reactions, and cross-coupling reactions. It has also been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea is not well understood. However, it is believed that N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea acts as a hydrogen bond acceptor and a Lewis base, which allows it to solvate a wide range of organic compounds. N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to form stable complexes with various metal ions, which can facilitate various organic reactions.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and non-carcinogenic. It has also been shown to have low acute toxicity in animal studies.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea has several advantages as a solvent in lab experiments. It is an excellent solvent for a wide range of organic compounds, including highly reactive and sensitive compounds. It is also relatively non-toxic and non-carcinogenic, making it a safer alternative to other solvents. However, N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea has some limitations. It is hygroscopic, which means it can absorb water from the atmosphere, leading to changes in the concentration of the solvent. It is also relatively expensive compared to other solvents.
Future Directions
There are several future directions for research on N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of research is the development of new synthetic methods using N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea as a solvent. Another area of research is the use of N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea in the synthesis of new pharmaceuticals and agrochemicals. Additionally, research can be conducted to understand the mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea and its potential biochemical and physiological effects. Finally, research can be conducted to develop new solvents with properties similar to N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea but with lower costs and fewer limitations.
Conclusion:
In conclusion, N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea, or N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea, is a chemical compound that has gained significant attention in scientific research due to its unique properties as a solvent. It has various applications in organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and polymers. While the mechanism of action and potential biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea are not well understood, it has been shown to be relatively non-toxic and non-carcinogenic. There are several future directions for research on N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea, including the development of new synthetic methods and the understanding of its mechanism of action.
Synthesis Methods
N-(2,5-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea can be synthesized by the reaction of 2,5-dimethoxyaniline with 3-methyl-2-pyridinecarboxaldehyde in the presence of urea. The reaction is typically carried out in a solvent such as methanol or ethanol, and the product is isolated by filtration and recrystallization. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-5-4-8-16-14(10)18-15(19)17-12-9-11(20-2)6-7-13(12)21-3/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSABSNXDQJZIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5439545.png)
![5-methyl-4-oxo-3-(4-phenoxybutyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5439561.png)
![N-(3-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5439564.png)
![6-(2-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5439567.png)
![3-{2-[(cyclopropylmethyl)(2-methoxyethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5439575.png)
![2-{[4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5439585.png)
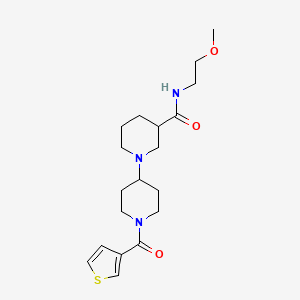
![methyl 2-[3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5439596.png)
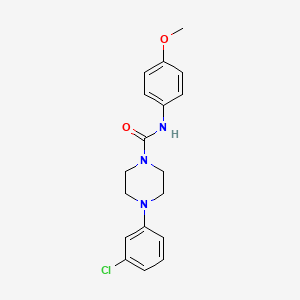
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5439606.png)
![2-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5439614.png)
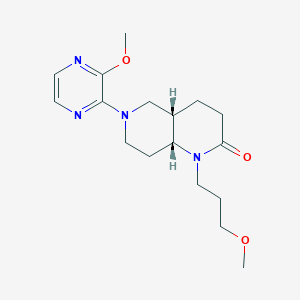
![1-[(2-methylphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5439640.png)
